molecular formula C10H14N2O B572528 c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine CAS No. 1225889-66-6

c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

Cat. No.: B572528
CAS No.: 1225889-66-6
M. Wt: 178.235
InChI Key: LXNCLOFEBQGMHA-UHFFFAOYSA-N
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Description

The compound c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is a member of the benzoxazine family, characterized by its unique oxazine ring structure fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of an appropriate amine with a phenolic compound under acidic or basic conditions to form the oxazine ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. High-throughput mechanochemistry has also been explored for the synthesis of benzoxazine derivatives, offering a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the oxazine ring to form amines.

    Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medically, derivatives of this compound are explored for their potential anti-inflammatory, anti-cancer, and neuroprotective properties. Research is ongoing to understand its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism by which c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-benzo[1,4]oxazine
  • 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine
  • 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

Uniqueness

Compared to similar compounds, c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNCLOFEBQGMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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